N-(Piperidin-3-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride
Overview
Description
N-(Piperidin-3-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2OS and its molecular weight is 274.81 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Potential for Pharmaceutical Composition
The compound has been identified as a part of pharmaceutical compositions. A variant of it, N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl} acetamide benzoate, was found to be useful in therapeutic formulations (ジュリアン・ジョヴァンニーニ et al., 2005).
2. Inhibitor of Human Acyl-Coenzyme A: Cholesterol O-Acyltransferase (ACAT)
A related compound, 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, has shown significant inhibition of human ACAT-1, suggesting its potential use in the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
3. DNA and Protein Binding Properties
Derivatives of this compound have exhibited DNA-binding interactions with calf thymus DNA and protein-binding interactions with bovine serum albumin (BSA). This suggests potential applications in the study of DNA and protein interactions (N. Raj, 2020).
4. Antimicrobial and Anticandidal Activity
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown effectiveness against pathogenic bacteria and Candida species, highlighting their potential as antimicrobial agents (B. Mokhtari & K. Pourabdollah, 2013).
5. Anticancer Potential
The synthesis and antiproliferative study of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have shown significant growth inhibition in human cancer cell lines, suggesting their use in cancer research (S. Harishkumar et al., 2018).
6. Antibacterial Activity
Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have shown moderate antibacterial potentials, indicating their possible use in the development of new antibacterial agents (Kashif Iqbal et al., 2017).
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)-2-thiophen-3-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c15-12(6-10-3-5-16-9-10)14-8-11-2-1-4-13-7-11;/h3,5,9,11,13H,1-2,4,6-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYWVZDXFZJVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)CC2=CSC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671620 | |
Record name | N-[(Piperidin-3-yl)methyl]-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-57-6 | |
Record name | N-[(Piperidin-3-yl)methyl]-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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